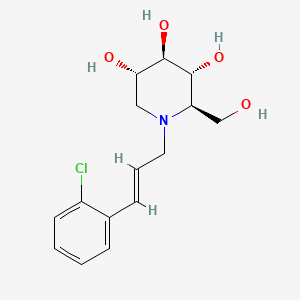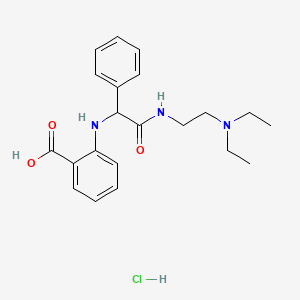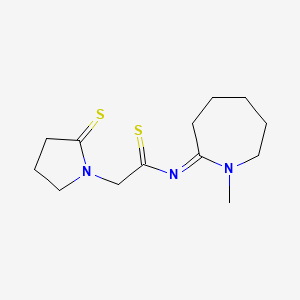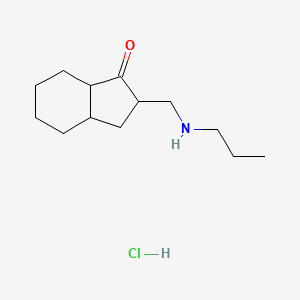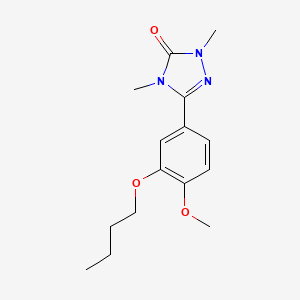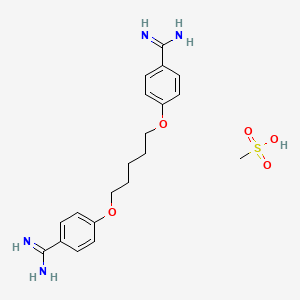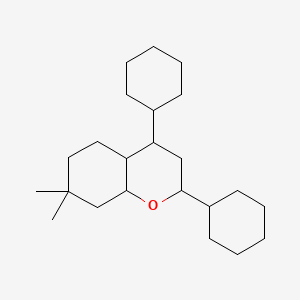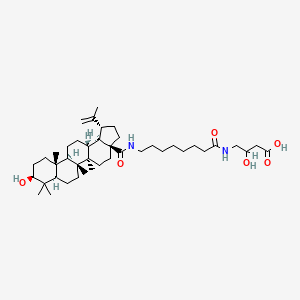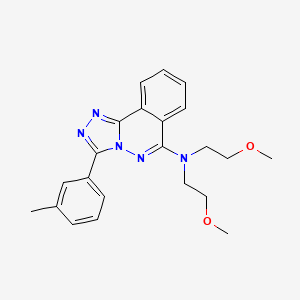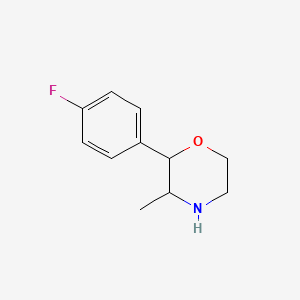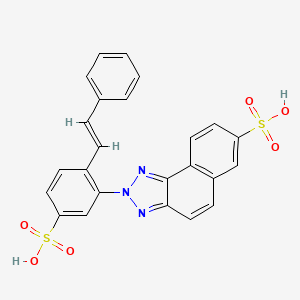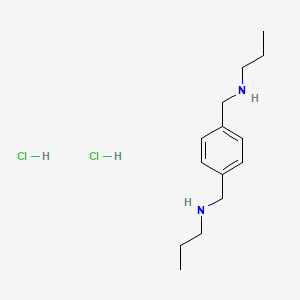
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two n-propylaminomethyl groups attached to a benzene ring at the 1 and 4 positions, with two hydrochloride groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(n-propylaminomethyl)benzene dihydrochloride typically involves the reaction of 1,4-bis(chloromethyl)benzene with n-propylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
化学反応の分析
Types of Reactions
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Bis(n-propylaminomethyl)benzene dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4-Bis(aminomethyl)benzene: Similar structure but with aminomethyl groups instead of n-propylaminomethyl groups.
1,4-Bis(dimethylaminomethyl)benzene: Contains dimethylaminomethyl groups instead of n-propylaminomethyl groups.
1,4-Bis(ethylaminomethyl)benzene: Features ethylaminomethyl groups instead of n-propylaminomethyl groups.
Uniqueness
1,4-Bis(n-propylaminomethyl)benzene dihydrochloride is unique due to the presence of n-propylaminomethyl groups, which can impart different chemical and physical properties compared to its analogs
特性
CAS番号 |
93865-87-3 |
|---|---|
分子式 |
C14H26Cl2N2 |
分子量 |
293.3 g/mol |
IUPAC名 |
N-[[4-(propylaminomethyl)phenyl]methyl]propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H24N2.2ClH/c1-3-9-15-11-13-5-7-14(8-6-13)12-16-10-4-2;;/h5-8,15-16H,3-4,9-12H2,1-2H3;2*1H |
InChIキー |
PIECLIRSHKQCIG-UHFFFAOYSA-N |
正規SMILES |
CCCNCC1=CC=C(C=C1)CNCCC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


